molecular formula C8H10O2 B295952 4-Hydroxy-2,4-dimethyl-2,5-cyclohexadien-1-one

4-Hydroxy-2,4-dimethyl-2,5-cyclohexadien-1-one

Cat. No.: B295952
M. Wt: 138.16 g/mol
InChI Key: BKFBRLGRVLMSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2,4-dimethyl-2,5-cyclohexadien-1-one, also known as homogentisic acid (HGA), is a naturally occurring phenolic acid found in various plants and microorganisms. HGA has gained attention in the scientific community due to its potential applications in the fields of medicine, agriculture, and biotechnology.

Mechanism of Action

The mechanism of action of HGA is not fully understood, but it is believed to be due to its antioxidant and anti-inflammatory properties. HGA has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. HGA has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
HGA has been shown to have various biochemical and physiological effects. HGA has been shown to reduce oxidative stress and inflammation in various cell types. HGA has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, HGA has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using HGA in lab experiments is its natural origin, which makes it a safer alternative to synthetic chemicals. HGA is also readily available and can be easily synthesized. However, one limitation of using HGA in lab experiments is its instability in aqueous solutions, which can affect its bioactivity. HGA also has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of HGA. One direction is the development of HGA-based drugs for the treatment of various diseases such as cancer and neurodegenerative diseases. Another direction is the use of HGA as a natural herbicide and plant growth promoter in agriculture. Further research is also needed to fully understand the mechanism of action of HGA and its potential applications in biotechnology.
Conclusion:
In conclusion, HGA is a naturally occurring phenolic acid with potential applications in medicine, agriculture, and biotechnology. HGA has antioxidant, anti-inflammatory, and anti-cancer properties and can be synthesized from various precursors. HGA has been shown to have various biochemical and physiological effects and has potential as a drug candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of HGA and its potential applications in biotechnology.

Synthesis Methods

HGA can be synthesized from various precursors such as tyrosine, phenylalanine, and tryptophan. The most common method for synthesizing HGA is through the oxidation of 4-Hydroxy-2,4-dimethyl-2,5-cyclohexadien-1-one acid oxidase (HGO), which is an enzyme involved in the catabolism of tyrosine and phenylalanine. HGA can also be produced through the fermentation of microorganisms such as Pseudomonas putida.

Scientific Research Applications

HGA has been studied extensively for its potential applications in medicine, agriculture, and biotechnology. In medicine, HGA has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. HGA has also been studied for its potential use in treating diseases such as alkaptonuria and Parkinson's disease. In agriculture, HGA has been shown to have plant growth-promoting properties and can be used as a natural herbicide. In biotechnology, HGA can be used as a precursor for the production of various chemicals such as vanillin and catechol.

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-hydroxy-2,4-dimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C8H10O2/c1-6-5-8(2,10)4-3-7(6)9/h3-5,10H,1-2H3

InChI Key

BKFBRLGRVLMSNP-UHFFFAOYSA-N

SMILES

CC1=CC(C=CC1=O)(C)O

Canonical SMILES

CC1=CC(C=CC1=O)(C)O

Origin of Product

United States

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